molecular formula C14H14F2N2O2 B2640532 N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2310016-55-6

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2640532
CAS No.: 2310016-55-6
M. Wt: 280.275
InChI Key: BPEPGOGODUFXJE-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their versatile pharmacological properties, including significant anticancer activity . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of strong bases and solvents like ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions disrupt key cellular signaling pathways, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide can be compared with other furo[3,2-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c15-14(16)5-3-9(4-6-14)18-13(19)12-8-10-11(20-12)2-1-7-17-10/h1-2,7-9H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEPGOGODUFXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC3=C(O2)C=CC=N3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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